![molecular formula C36H74N2O B14345065 N-[2-(Dihexadecylamino)ethyl]acetamide CAS No. 93551-67-8](/img/structure/B14345065.png)
N-[2-(Dihexadecylamino)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dihexadecylamino)ethyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a dihexadecylamino group attached to an ethyl chain, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dihexadecylamino)ethyl]acetamide typically involves the reaction of dihexadecylamine with ethyl acetate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl acetate, leading to the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Commonly, the reaction is carried out in a solvent like dichloromethane or toluene to enhance the solubility of the reactants and improve the yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Dihexadecylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, solvents like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Dihexadecylamino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(Dihexadecylamino)ethyl]acetamide involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as its role in drug delivery or as a surfactant.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Dihexadecylamino)ethyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-[2-(Dihexadecylamino)ethyl]butyramide: Contains a butyramide group, differing in the length of the carbon chain.
N-[2-(Dihexadecylamino)ethyl]formamide: Features a formamide group, which is a simpler amide compared to acetamide.
Uniqueness
N-[2-(Dihexadecylamino)ethyl]acetamide is unique due to its specific combination of a dihexadecylamino group and an acetamide group, which imparts distinct physicochemical properties. This uniqueness makes it particularly suitable for applications requiring amphiphilic compounds with specific solubility and interaction characteristics.
Propiedades
Número CAS |
93551-67-8 |
|---|---|
Fórmula molecular |
C36H74N2O |
Peso molecular |
551.0 g/mol |
Nombre IUPAC |
N-[2-(dihexadecylamino)ethyl]acetamide |
InChI |
InChI=1S/C36H74N2O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33-38(35-32-37-36(3)39)34-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3,(H,37,39) |
Clave InChI |
KKKRGQQYFGKSEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


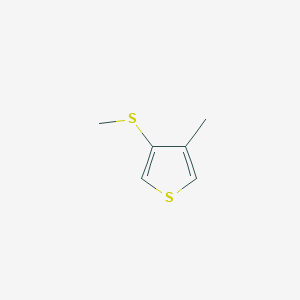
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
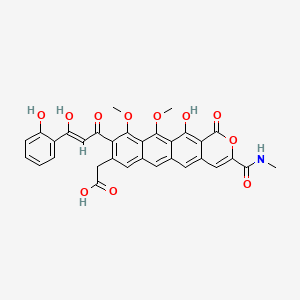
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
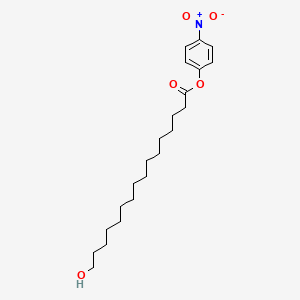
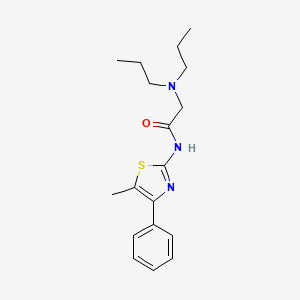
![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
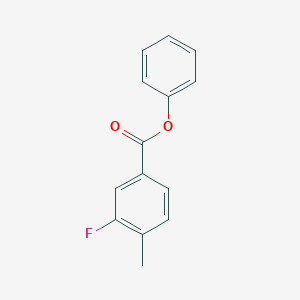
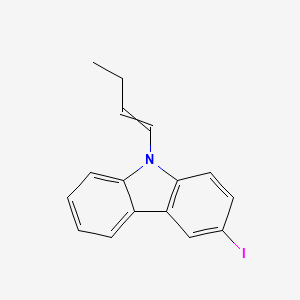
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
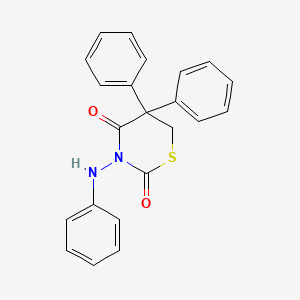
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)
